An In-depth Technical Guide to the Synthesis and Characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] This document outlines a reliable synthetic pathway, details the necessary experimental protocols, and discusses the key analytical techniques for the structural elucidation and purity assessment of the target molecule.
Introduction and Rationale
Benzimidazole derivatives are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers and exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[6][7] The introduction of a sulfonic acid group at the 2-position of the benzimidazole ring can significantly alter the physicochemical properties of the parent molecule, such as its solubility and potential as a therapeutic agent or a functional material. The N-butyl substituent provides a lipophilic character that can influence the molecule's interaction with biological membranes. This guide presents a robust and well-documented approach to the synthesis and characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid.
Synthetic Strategy and Experimental Protocols
The synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid is most effectively achieved through a two-step process. This strategy involves the initial preparation of the N-butylated benzimidazole precursor, followed by the introduction of the sulfonic acid group at the 2-position.
Step 1: Synthesis of 1-butyl-1H-benzimidazole
The synthesis of the N-butylated benzimidazole can be accomplished through the condensation of o-phenylenediamine with butyric acid or by the direct N-alkylation of benzimidazole with a butyl halide.[8][9] The latter is often preferred for its cleaner reaction profile and higher yields.
Experimental Protocol: N-alkylation of Benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq), to the solution to deprotonate the imidazole nitrogen.
-
Alkylation: To the stirred suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid
An improved and scalable method for the preparation of benzimidazole-2-sulfonic acids involves the oxidation of the corresponding 2-mercaptobenzimidazole derivative.[10][11] This requires the conversion of 1-butyl-1H-benzimidazole to 1-butyl-1H-benzimidazole-2-thione (2-mercapto-1-butyl-1H-benzimidazole) as an intermediate, followed by oxidation.
Experimental Protocol: Synthesis and Oxidation
-
Thionation (Illustrative): A common method for introducing a 2-thione group is the reaction of the corresponding o-phenylenediamine with carbon disulfide. For the N-butylated derivative, a more direct route from 1-butyl-1H-benzimidazole may involve lithiation at the 2-position followed by quenching with elemental sulfur.
-
Oxidation of 1-butyl-1H-benzimidazole-2-thione:
-
In a beaker, suspend 1-butyl-1H-benzimidazole-2-thione (1.0 eq) in water.
-
Add a solution of sodium percarbonate (3.0-4.0 eq) in water portion-wise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3 to precipitate the sulfonic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-butyl-1H-benzimidazole-2-sulfonic acid.
-
Characterization and Analytical Data
A thorough characterization of the synthesized 1-butyl-1H-benzimidazole-2-sulfonic acid is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of benzimidazole derivatives.[6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet for the terminal methyl group, multiplets for the methylene groups) and the aromatic protons of the benzimidazole ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfonic acid group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atom at the 2-position of the benzimidazole ring, attached to the sulfonic acid group, is expected to have a characteristic chemical shift.
Table 1: Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 (triplet) | ~13-14 |
| Butyl-CH₂ | ~1.3-1.8 (multiplets) | ~20-35 |
| N-CH₂ | ~4.2-4.5 (triplet) | ~45-50 |
| Aromatic-H | ~7.5-8.0 (multiplets) | ~110-145 |
| C2-SO₃H | - | ~150-160 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[12][13][14]
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2960-2850 |
| C=N and C=C stretch (aromatic) | 1620-1450 |
| S=O stretch (sulfonic acid) | 1250-1150 and 1080-1010 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern. Due to the low volatility of sulfonic acids, techniques such as electrospray ionization (ESI) are often used.[15][16] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of 1-butyl-1H-benzimidazole-2-sulfonic acid.
Caption: N-alkylation of benzimidazole to form the N-butylated precursor.
Caption: Oxidation of the 2-thione intermediate to the final sulfonic acid product.
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 1-butyl-1H-benzimidazole-2-sulfonic acid. The described protocols are based on established and reliable methods, ensuring a high degree of success for researchers in the field. The comprehensive characterization data presented serves as a benchmark for verifying the successful synthesis of the target compound. The information contained herein is intended to empower scientists in their research and development endeavors involving novel benzimidazole derivatives.
References
-
Hinkley, J. M., Porcari, A. R., Walker, J. A., II, Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Synthetic Communications, 28(9), 1703-1710. [Link]
-
Hinkley, J. M., et al. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Synthetic Communications. [Link]
-
Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. [Link]
-
Various Authors. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]
-
Zhong, Z., et al. (n.d.). Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. [Link]
-
Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry. [Link]
-
FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). ResearchGate. [Link]
-
Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. National Institutes of Health. [Link]
-
Mahalakshmi, C. M., & Chidambaranathan, V. (2014). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel Benzimidazole Derivatives. TSI Journals. [Link]
-
Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]
-
Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
-
IR spectra of benzimidazole and the complexes. ResearchGate. [Link]
-
FT‐IR spectra of benzimidazole‐containing imide oligomers. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. [Link]
-
Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. BioMed Research International. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. [Link]
- Method for preparing sulfo-substituted benzimidazole and derivative thereof.
-
Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(46), 32734-32771. [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. ResearchGate. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
1-Benzyl-1H-benzimidazole-2-sulfonic acid, min 97%, 1 gram. CP Lab Safety. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Benzimidazole,1-butyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
